4-Cyclopropyl-2-fluorophenylacetic Acid
Description
Contextualization within Modern Chemical Synthesis and Drug Discovery Paradigms
In the realm of modern chemical synthesis, the emphasis is on the development of efficient, selective, and sustainable methods for constructing complex molecules. 4-Cyclopropyl-2-fluorophenylacetic Acid serves as a prime example of a molecule that, while structurally concise, presents interesting synthetic challenges and opportunities. Its preparation necessitates the strategic introduction of three key functionalities onto a benzene (B151609) ring: a cyclopropyl (B3062369) group, a fluorine atom, and an acetic acid moiety. The synthesis of such polysubstituted aromatic compounds often requires sophisticated cross-coupling methodologies and regioselective functionalization techniques, pushing the boundaries of contemporary synthetic organic chemistry.
From a drug discovery perspective, this compound is a quintessential building block. The principles of modern drug design often revolve around the concept of "lead optimization," where a basic molecular scaffold is systematically modified to enhance its pharmacological properties. The distinct structural features of this compound make it an attractive starting point or intermediate for the synthesis of a diverse array of potential therapeutic agents.
Strategic Importance of Phenylacetic Acid Scaffolds in Molecular Design
The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous established drugs. Its prevalence stems from its ability to mimic the structure of endogenous molecules, such as amino acids, and to engage in crucial binding interactions with biological targets. Phenylacetic acid derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nbinno.com The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modification to modulate properties like solubility and bioavailability.
Significance of Cyclopropyl and Fluoro Substituents in Chemical Entities
The incorporation of cyclopropyl and fluoro substituents is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Each of these groups imparts a unique set of characteristics that can profoundly influence a compound's biological activity and pharmacokinetic profile.
The cyclopropyl group , a three-membered carbocycle, is valued for its conformational rigidity and unique electronic properties. nbinno.com It can act as a bioisostere for a variety of functional groups, including vinyl and carbonyl groups, and its rigid nature can help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. nbinno.com Furthermore, the cyclopropyl moiety is often associated with increased metabolic stability, as it can block sites of oxidative metabolism. nih.gov
The fluorine atom , the most electronegative element, possesses a small van der Waals radius, allowing it to replace a hydrogen atom with minimal steric perturbation. acs.org The introduction of fluorine can have a multitude of beneficial effects, including:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. pharmtech.com
Increased Lipophilicity: Fluorination can increase a molecule's ability to cross cell membranes. pharmtech.com
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding. acs.org
Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. acs.org
| Property |
Historical Overview of Research on Related Fluorinated Phenylacetic Acid Derivatives and Cyclopropyl-Containing Compounds
The exploration of fluorinated organic compounds in medicinal chemistry has a rich history, with early investigations dating back to the mid-20th century. The unique properties conferred by fluorine led to the development of numerous successful drugs, including the anti-inflammatory agent flurbiprofen (B1673479) and the antidepressant fluoxetine. Research into fluorinated phenylacetic acid derivatives, in particular, has been driven by the quest for non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. nbinno.com
Similarly, the strategic use of the cyclopropyl group in drug design has gained significant momentum over the past few decades. Initially recognized for its presence in natural products, the cyclopropyl moiety was later intentionally incorporated into synthetic molecules to enhance their pharmacological properties. A notable example is the antiviral drug, cidofovir. The synthesis and biological evaluation of cyclopropyl-containing carboxylic acids have been an active area of research, leading to the discovery of compounds with a range of therapeutic applications. acs.org
Current Research Gaps and Prospective Directions for this compound
Despite the clear strategic rationale for the design of this compound, a comprehensive survey of the scientific literature reveals a notable scarcity of dedicated research on this specific molecule. While its constituent parts are well-studied, the synergistic effects of their combination in this particular arrangement remain largely unexplored.
Current Research Gaps:
Detailed Biological Evaluation: There is a lack of published data on the specific biological activities of this compound. Its potential as an anti-inflammatory, analgesic, or anticancer agent has not been systematically investigated.
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have not been characterized.
Mechanism of Action Studies: Without a defined biological activity, the molecular targets and mechanisms of action of this compound are unknown.
Advanced Synthetic Methodologies: While general methods for the synthesis of substituted phenylacetic acids exist, optimized and scalable synthetic routes specifically for this compound are not widely reported.
Prospective Research Directions:
Screening for Biological Activity: A logical first step would be to screen this compound against a panel of biological targets, particularly those associated with inflammation and pain, given the known activities of phenylacetic acid derivatives.
Use as a Synthetic Intermediate: The compound holds significant promise as a versatile intermediate for the synthesis of more complex drug candidates. Its functional groups provide handles for a variety of chemical transformations, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Development of Analogs: The synthesis and evaluation of analogs with variations in the substitution pattern on the phenyl ring could provide valuable insights into the structural requirements for biological activity.
Computational Modeling: In silico studies could be employed to predict the potential biological targets and binding modes of this compound, helping to guide experimental investigations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-cyclopropyl-2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
QVKJPKIMVKZJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclopropyl 2 Fluorophenylacetic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-cyclopropyl-2-fluorophenylacetic acid reveals several logical disconnection points, offering multiple strategic approaches to its synthesis. The primary disconnections involve the acetic acid side chain, the cyclopropyl (B3062369) group, and the fluorine atom.
Disconnection of the Acetic Acid Side Chain: The most straightforward disconnection is the C-C bond between the aromatic ring and the acetic acid moiety. This leads to precursors such as a 4-cyclopropyl-2-fluorobenzyl halide or a 4-cyclopropyl-2-fluorobenzaldehyde. The former can be converted to the target acid via cyanation followed by hydrolysis, while the latter can be transformed through various olefination and subsequent oxidation or hydrolysis sequences. An alternative disconnection of the side chain points towards a 1-(4-cyclopropyl-2-fluorophenyl)ethanone precursor, which can be converted to the phenylacetic acid via rearrangement reactions like the Willgerodt-Kindler reaction.
Disconnection of the Cyclopropyl Group: The bond between the cyclopropyl ring and the phenyl group is another key disconnection. This suggests a strategy where the cyclopropyl moiety is introduced onto a pre-functionalized 2-fluorophenylacetic acid derivative, such as a 4-bromo-2-fluorophenylacetic acid ester. This approach relies on cross-coupling reactions.
Disconnection of the Fluoro Group: Finally, the C-F bond can be disconnected, implying the introduction of the fluorine atom at a later stage of the synthesis. This would involve the fluorination of a 4-cyclopropylphenylacetic acid precursor. This strategy can be challenging due to the need for regioselective fluorination.
These key disconnections form the basis for the various synthetic routes that have been established and are currently being explored for the efficient production of this compound.
Established Synthetic Routes and Mechanistic Investigations
Several synthetic routes for this compound and its precursors have been established, each with its own set of advantages and mechanistic intricacies. These routes can be broadly categorized based on the sequence of introducing the key structural motifs.
Approaches Involving Cyclopropyl Moiety Installation on Fluorinated Phenylacetates
This strategy focuses on introducing the cyclopropyl group onto an aromatic ring that already contains the fluorine atom and a precursor to the acetic acid side chain. A common starting material for this approach is a 4-halo-2-fluorophenylacetate derivative, typically the bromo- or iodo-substituted compound. The installation of the cyclopropyl group is then achieved via a transition metal-catalyzed cross-coupling reaction.
Palladium-catalyzed Suzuki-Miyaura coupling is a frequently employed method, where potassium cyclopropyltrifluoroborate (B8364958) is coupled with the aryl halide in the presence of a palladium catalyst and a suitable base. nih.gov Another effective method is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, which can be enhanced by the addition of zinc halides. organic-chemistry.orgnih.gov Furthermore, the use of tricyclopropylbismuth (B1255716) in a palladium-catalyzed reaction with aryl halides offers a simple and efficient way to introduce the cyclopropyl group under non-anhydrous conditions. organic-chemistry.org
Table 1: Catalytic Systems for the Cyclopropylation of Fluorinated Phenyl Precursors
| Cyclopropylating Agent | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 |
| Cyclopropylmagnesium bromide | Pd(OAc)₂ / t-Bu₃P | - | THF | 25-60 |
| Tricyclopropylbismuth | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 |
This table presents representative examples of catalytic systems and conditions. Actual conditions may vary depending on the specific substrate.
Introduction of the Fluoro Group on Cyclopropyl-Substituted Phenylacetates
An alternative approach involves the introduction of the fluorine atom onto a pre-existing 4-cyclopropylphenylacetate scaffold. This can be achieved through electrophilic or nucleophilic fluorination methods.
Electrophilic fluorination often employs reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. wikipedia.org The regioselectivity of this reaction is directed by the existing substituents on the benzene (B151609) ring. The cyclopropyl group is an ortho,para-directing activator, which would favor fluorination at the desired 2-position. libretexts.org
Nucleophilic aromatic substitution (SNAr) for fluorination requires an appropriately activated precursor, such as a 2-nitro-4-cyclopropylphenylacetate. The nitro group can be displaced by a fluoride (B91410) source, such as potassium fluoride, often facilitated by a phase-transfer catalyst in a process known as the Halex reaction. nih.govacsgcipr.org Another classical method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from a 2-amino-4-cyclopropylphenylacetate. nih.gov
Construction of the Acetic Acid Side Chain
The construction of the acetic acid side chain is a critical step in many synthetic routes. A common method involves the conversion of a benzyl (B1604629) cyanide derivative. For instance, 4-cyclopropyl-2-fluorobenzyl bromide can be synthesized and then reacted with a cyanide salt to form 4-cyclopropyl-2-fluorobenzyl cyanide. rsc.org Subsequent hydrolysis of the nitrile group, under acidic or basic conditions, yields the desired phenylacetic acid. wikipedia.orgchemicalbook.com
Another important method for constructing the acetic acid side chain is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgrsc.orgscispace.com This reaction allows for the conversion of an aryl alkyl ketone, such as 1-(4-cyclopropyl-2-fluorophenyl)ethanone, into the corresponding thioamide by treatment with sulfur and a secondary amine like morpholine. The resulting thioamide can then be hydrolyzed to afford this compound.
Table 2: Methods for the Construction of the Acetic Acid Side Chain
| Starting Material | Key Reagents | Intermediate | Final Product |
| 4-Cyclopropyl-2-fluorobenzyl bromide | NaCN or KCN | 4-Cyclopropyl-2-fluorobenzyl cyanide | This compound |
| 1-(4-Cyclopropyl-2-fluorophenyl)ethanone | Sulfur, Morpholine | 2-(4-Cyclopropyl-2-fluorophenyl)-1-morpholinoethanethione | This compound |
This table outlines common synthetic transformations for constructing the acetic acid side chain.
Catalytic Reactions for Bond Formations (e.g., C-C, C-F)
Catalytic reactions are pivotal in the modern synthesis of this compound, enabling efficient and selective bond formations.
For C-C bond formation , palladium-catalyzed cross-coupling reactions are the cornerstone for installing the cyclopropyl group. As mentioned in section 2.2.1, reactions like the Suzuki-Miyaura coupling and Negishi-type couplings provide reliable methods for forming the aryl-cyclopropyl bond. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org These reactions typically involve an oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the cyclopropyl organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.
For C-F bond formation , palladium-catalyzed nucleophilic fluorination has emerged as a powerful tool. nih.gov This method involves the oxidative addition of an aryl precursor (e.g., an aryl triflate) to a Pd(0) complex, followed by a ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. While challenging, this approach offers a catalytic alternative to traditional stoichiometric fluorination methods.
Development of Novel and Efficient Synthetic Pathways
One promising approach is the development of convergent synthetic strategies. For example, a late-stage C-H cyclopropylation of a readily available 2-fluorophenylacetic acid derivative could significantly shorten the synthesis. While direct C-H cyclopropylation of arenes is still a developing field, advances in transition-metal catalysis may soon make this a viable option.
Another area of development is the use of flow chemistry for the synthesis of key intermediates or the final product. Continuous flow processes can offer improved safety, better heat and mass transfer, and higher reproducibility compared to traditional batch processes, making them attractive for industrial-scale production. researchgate.net
Furthermore, the exploration of biocatalytic methods could offer highly selective and environmentally friendly alternatives. For instance, engineered enzymes could be used for the asymmetric synthesis of chiral derivatives of this compound or for the selective functionalization of the aromatic ring.
Enantioselective Synthesis and Chiral Resolution Techniques
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of methods to obtain enantiomerically pure this compound is of significant importance. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to directly produce the desired enantiomer. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the public domain, analogous transformations provide insight into potential routes. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated ester, using a chiral catalyst could be a viable method. Another approach could involve the asymmetric alkylation of a 2-fluorophenylacetic acid derivative with a cyclopropyl electrophile in the presence of a chiral auxiliary.
Chiral Resolution Techniques: This more traditional method involves the separation of a racemic mixture of this compound. Common techniques include:
Crystallization of Diastereomeric Salts: This is the most widely used method for chiral resolution on an industrial scale. wikipedia.org The racemic acid is reacted with a chiral resolving agent, typically a chiral amine like brucine (B1667951) or a chiral alcohol, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid is recovered by removing the resolving agent. wikipedia.org The choice of resolving agent and solvent system is crucial and often requires empirical screening to find the optimal conditions.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net This method offers high efficiency and can be used to obtain both enantiomers in high purity. nih.govresearchgate.net While highly effective, the scalability of preparative chiral HPLC can be a limitation for large-scale production. nih.govresearchgate.net
Green Chemistry Principles in Synthetic Route Design (e.g., Atom Economy, Solvent Minimization)
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. instituteofsustainabilitystudies.com Key principles applicable to the synthesis of this compound and its precursors include atom economy and solvent minimization.
Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. wordpress.comjocpr.com Synthetic routes with high atom economy generate less waste. wordpress.com For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. In the synthesis of key intermediates like cyclopropyl 2-fluorobenzyl ketone, evaluating different synthetic strategies for their atom economy is crucial. For example, a Grignard reaction, while effective, may have a lower atom economy compared to a well-designed catalytic coupling reaction due to the formation of stoichiometric amounts of magnesium salts as byproducts.
Solvent Minimization: Solvents account for a significant portion of the waste generated in chemical processes. Therefore, minimizing their use or replacing hazardous solvents with greener alternatives is a key objective. msu.edu Strategies for solvent minimization include:
Solvent Selection: Choosing solvents with a lower environmental impact, such as water, ethanol, or supercritical fluids, is preferred.
High-Concentration Reactions: Running reactions at higher concentrations reduces the total volume of solvent required.
Solvent Recycling: Implementing procedures to recover and reuse solvents can significantly reduce waste.
Solvent-Free Reactions: Whenever possible, performing reactions without a solvent is the most environmentally friendly option.
Flow Chemistry Applications for Scalable Production
Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing for the scalable production of pharmaceuticals and their intermediates. uc.ptnih.govscielo.br These benefits include improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation. uc.ptnih.govscielo.br
The synthesis of this compound precursors could be adapted to a continuous flow process. For example, the Grignard reaction to form cyclopropyl 2-fluorobenzyl ketone, which can be highly exothermic and challenging to control on a large scale in a batch reactor, could be performed more safely and efficiently in a microreactor. thieme-connect.de The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. thieme-connect.de Furthermore, multi-step syntheses can be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. uc.ptthieme-connect.de
Synthesis and Functionalization of Key Intermediates (e.g., cyclopropyl-fluorobenzyl ketones, substituted fluorophenylacetic acids)
The synthesis of this compound relies on the efficient preparation of key intermediates, primarily cyclopropyl 2-fluorobenzyl ketone and appropriately substituted fluorophenylacetic acids.
A common route to cyclopropyl 2-fluorobenzyl ketone involves the reaction of a 2-fluorobenzyl magnesium halide (a Grignard reagent) with cyclopropanecarbonitrile. An alternative approach involves the acylation of a cyclopropane (B1198618) source with a 2-fluorobenzyl moiety. Patents also describe methods starting from o-fluorophenyl acetate (B1210297) or cyclopropanecarboxylic acid, which are presented as being more environmentally friendly by avoiding harsh Grignard conditions. google.comgoogle.com
The synthesis of substituted fluorophenylacetic acids can be achieved through various methods. One common strategy is the Palladium-catalyzed Suzuki coupling reaction between a boronic acid and an alkyl halide. inventivapharma.com Other methods include the hydrolysis of the corresponding mandelic acids, although this may not be suitable for substrates with electron-withdrawing groups like fluorine. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing yields and ensuring the economic viability of a synthetic process. For the synthesis of cyclopropyl 2-fluorobenzyl ketone, several patents provide detailed experimental conditions.
| Starting Materials | Reagents and Solvents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| o-fluoro-acetic acid ethyl ester, ethylene-acetic acid | CDI, NaH, DMF; followed by ethanol, water, concentrated HCl | Ice bath cooling for NaH addition, then room temperature; followed by reflux | 89.8% | google.com |
| o-fluoro-acetic acid ethyl ester, ethylene-acetic acid | CDI, NaH, DMF; followed by ethanol, water, concentrated HCl | Ice bath cooling for NaH addition, then room temperature; followed by reflux for 6 hours | 69.6% | google.com |
Exploration of Alternative Precursors and Starting Materials
Research into alternative precursors and starting materials aims to develop more efficient, cost-effective, and sustainable synthetic routes. For the synthesis of cyclopropyl ketones, furan (B31954) derivatives have been explored as starting materials. The synthesis of fluorinated phenylacetic acids can start from various precursors, including the corresponding anilines or commercially available boronic acids. inventivapharma.com The development of novel synthetic methods for 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, highlights the use of safer and more economical starting materials like diethyl 2-acetamidomalonate and propargyl alcohol instead of hazardous propargyl bromide. beilstein-journals.org Such strategies of replacing hazardous or expensive starting materials with safer and more readily available alternatives are directly applicable to the synthesis of this compound and its intermediates.
Chemical Transformations and Derivatization Strategies of 4 Cyclopropyl 2 Fluorophenylacetic Acid
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through various reactions.
Esterification and Amidation Reactions for Diverse Derivatives
The carboxylic acid functionality of 4-Cyclopropyl-2-fluorophenylacetic acid readily undergoes esterification and amidation reactions to produce a variety of derivatives. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions yield esters with varying alkyl or aryl groups, which can influence the compound's solubility, stability, and biological activity.
Similarly, amidation can be carried out by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The resulting amides introduce a diverse range of substituents, which can significantly impact the molecule's biological profile. These reactions are crucial in the synthesis of intermediates for various therapeutic agents.
| Reactant | Reagent/Catalyst | Product Type |
| Alcohol (R-OH) | H₂SO₄ or DCC | Ester |
| Amine (R-NH₂) | SOCl₂ then R-NH₂ or EDC/HOBt | Amide |
Reductions and Oxidations at the Acetic Acid Chain
The acetic acid side chain of this compound can be subjected to reduction and oxidation reactions to yield further derivatives.
Reduction of the carboxylic acid group can lead to the corresponding primary alcohol, 2-(4-cyclopropyl-2-fluorophenyl)ethanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting alcohol provides a new functional handle for subsequent chemical modifications, such as etherification or further oxidation to the aldehyde.
Conversely, while the acetic acid side chain is already in a relatively high oxidation state, specific oxidative conditions can be employed to induce further transformations, although this is less common for this particular moiety. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under harsh conditions, can lead to cleavage of the side chain and oxidation of the benzylic carbon, ultimately forming a benzoic acid derivative. However, these conditions are often not selective and can affect other parts of the molecule, such as the cyclopropyl (B3062369) group.
| Transformation | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(4-cyclopropyl-2-fluorophenyl)ethanol |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-Cyclopropyl-2-fluorobenzoic acid |
Formation of Acid Halides and Anhydrides
The carboxylic acid can be converted into more reactive intermediates, such as acid halides and anhydrides, which serve as versatile precursors for the synthesis of esters, amides, and other acyl derivatives.
The formation of an acid chloride, specifically 4-Cyclopropyl-2-fluorophenylacetyl chloride, is a common activation step. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic acyl substitution reactions.
Symmetrical anhydrides of this compound can be prepared by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents such as acetic anhydride (B1165640) or dicyclohexylcarbodiimide (DCC) can be employed to directly couple two molecules of the carboxylic acid. These anhydrides are also highly reactive acylating agents.
| Product | Reagent(s) |
| 4-Cyclopropyl-2-fluorophenylacetyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| 4-Cyclopropyl-2-fluorophenylacetic anhydride | Acetic anhydride or DCC |
Modifications of the Aromatic Ring System
The fluorine-substituted aromatic ring provides another platform for derivatization, allowing for the introduction of various substituents through electrophilic and nucleophilic aromatic substitution reactions.
Regioselective Halogenation and Nitro-Substitution Reactions
The directing effects of the existing substituents on the aromatic ring—the activating cyclopropyl group (ortho-, para-directing), the deactivating but ortho-, para-directing fluoro group, and the deactivating meta-directing acetic acid side chain—play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions.
Regioselective halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. The incoming electrophile is expected to be directed to the positions activated by the cyclopropyl and fluorine groups and not deactivated by the acetic acid chain. The precise outcome will depend on the specific reaction conditions and the interplay of the electronic and steric effects of the substituents.
Nitro-substitution, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The position of nitration will be governed by the same directing effects, leading to specific regioisomers. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further functionalization.
Nucleophilic and Electrophilic Aromatic Substitutions
The aromatic ring of this compound can participate in both nucleophilic and electrophilic aromatic substitution reactions, expanding the range of possible derivatives.
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a variety of functional groups onto the benzene (B151609) ring. The activating effect of the cyclopropyl group and the ortho-, para-directing influence of the fluorine atom will predominantly guide the incoming electrophile to the positions ortho and para to these groups. The deactivating nature of the acetic acid side chain will direct incoming electrophiles to the meta position relative to itself, but its influence is generally weaker than the activating groups.
Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the electron-withdrawing fluorine atom. For SNAr to occur, the ring must be sufficiently electron-deficient, often requiring the presence of additional strong electron-withdrawing groups, typically positioned ortho or para to the leaving group (in this case, the fluorine atom). Strong nucleophiles can then displace the fluoride (B91410) ion. The feasibility of this reaction on the this compound scaffold would depend on the specific nucleophile and reaction conditions.
| Reaction Type | Key Features |
| Electrophilic Aromatic Substitution | Directed by activating cyclopropyl and fluoro groups. |
| Nucleophilic Aromatic Substitution | Possible at the fluorine-bearing carbon, facilitated by strong electron-withdrawing groups. |
Cross-Coupling Reactions for Aryl Ring Diversification
The aromatic ring of this compound is a key site for diversification through various cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this core structure.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for this purpose. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling can be used to introduce new aryl or heteroaryl groups onto the phenyl ring of this compound, enabling the synthesis of complex biaryl structures. The reaction conditions can be tailored to accommodate a variety of functional groups on both coupling partners. nih.govnih.gov
The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions applicable to aryl systems.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | nih.gov |
| Boron Reagent | Arylboronic acids or aryltrifluoroborates | nih.govnih.gov |
| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates | nih.gov |
| Solvent | Toluene (B28343), dioxane, or mixtures with water | nih.gov |
Reactivity and Transformations of the Cyclopropyl Ring
The cyclopropyl group is a key pharmacophore that imparts unique conformational and electronic properties to the molecule. researchgate.net Its inherent ring strain makes it susceptible to specific chemical transformations. beilstein-journals.org
The high ring strain of the cyclopropane (B1198618) ring (approximately 110–115 kJ mol⁻¹) makes it prone to ring-opening reactions under certain conditions. beilstein-journals.orgmdpi.com These reactions can proceed through various mechanisms, including radical, cationic, or anionic pathways, often initiated by reagents such as acids, electrophiles, or transition metals. beilstein-journals.orgscispace.com
For instance, in the presence of a radical initiator, the cyclopropyl ring can undergo homolytic cleavage to form a diradical intermediate, which can then be trapped by a suitable reagent. beilstein-journals.orgnih.gov Alternatively, acid-catalyzed ring-opening can lead to the formation of a carbocation, which can then undergo rearrangement or reaction with a nucleophile. scispace.com The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the substituents on the cyclopropyl ring and the reaction conditions.
Direct functionalization of the cyclopropyl ring without ring-opening is another important strategy for derivatization. The C-H bonds of the cyclopropyl ring are stronger and shorter than those in alkanes, and the C-C bonds have enhanced pi-character. researchgate.net These features allow for specific functionalization reactions.
For example, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported, suggesting the possibility of introducing sulfur-based functional groups onto the cyclopropyl ring. beilstein-journals.org This type of reaction allows for the attachment of various substituents, expanding the diversity of accessible derivatives.
Advanced Fluorine Chemistry Reactions and Fluorinated Derivatives
The fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govresearchgate.net Advanced fluorination techniques can be employed to introduce additional fluorine atoms or fluorinated groups, further modulating these properties. nih.govresearchgate.net
Recent advancements in fluorine chemistry have enabled the development of novel fluorination methods. nih.govresearchgate.net For example, methods for the selective addition of fluorine to multiple bonds are being actively developed. nih.govresearchgate.net While direct late-stage fluorination of the existing aromatic ring can be challenging, the synthesis of fluorinated analogs often involves the use of fluorinated building blocks from the outset. The introduction of fluorine can have a profound impact on the chemical and physical characteristics of the resulting compounds. nih.gov
The use of ¹⁹F NMR spectroscopy is a powerful tool for the identification and quantification of fluorinated products resulting from these reactions. nih.gov
Heterocyclic Annulation and Scaffold Extension Based on the Core Structure
The phenylacetic acid moiety provides a reactive handle for the construction of new heterocyclic rings fused to the core structure. This strategy, known as heterocyclic annulation, allows for the creation of novel, rigid scaffolds with defined three-dimensional geometries.
The carboxylic acid group can be activated and reacted with various binucleophilic reagents to form a range of heterocyclic systems. For example, reaction with 1,2-diamines can lead to the formation of benzimidazoles, while reaction with o-aminophenols or o-aminothiophenols can yield benzoxazoles or benzothiazoles, respectively. These annulation reactions significantly increase the structural complexity and can introduce new points of interaction for biological targets.
Application of 4 Cyclopropyl 2 Fluorophenylacetic Acid As a Synthetic Building Block
Integration into Complex Molecular Architectures
The core structure of 4-cyclopropyl-2-fluorophenylacetic acid has been successfully integrated into more complex and biologically active molecules. A prominent example is its central role in the structure of the active metabolite of the antiplatelet drug, Prasugrel. The active metabolite, known as R-138727, features a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group attached to a tetrahydropyridine (B1245486) ring system. nih.govmedchemexpress.comclinpgx.org The synthesis of Prasugrel and its subsequent metabolic activation to R-138727 underscore the utility of the this compound scaffold in constructing intricate heterocyclic systems with significant therapeutic applications. chemicalbook.com
The chemical structure of Prasugrel's active metabolite highlights the successful incorporation of the cyclopropyl (B3062369) and fluorophenyl moieties, which are crucial for its biological activity. medchemexpress.comfda.gov The synthesis of such complex molecules demonstrates the chemical tractability of the this compound framework, allowing for its elaboration into sophisticated molecular designs.
A study has also reported the synthesis of a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, showcasing the integration of the 4-cyclopropyl-2-fluorophenyl moiety into a different class of heterocyclic compounds with potential antioxidant activity. researchgate.net This further illustrates the adaptability of this building block in creating diverse molecular architectures.
| Compound Name | Molecular Structure | Application/Significance |
|---|---|---|
| Prasugrel Active Metabolite (R-138727) | (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | Active metabolite of the antiplatelet drug Prasugrel. nih.govmedchemexpress.comclinpgx.org |
| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives | Varies based on aryl substituent | Potential antioxidant agents. researchgate.net |
Role in Preclinical Lead Generation and Optimization Campaigns (Chemical Aspects)
The structural features of this compound make it an attractive starting point for lead generation and optimization in drug discovery. The cyclopropyl ring, in particular, is a versatile fragment that can enhance potency, improve metabolic stability, and reduce off-target effects. semanticscholar.orgacs.orgresearchgate.net
The this compound core can be considered a privileged scaffold for the design of novel therapeutic agents. Its carboxylic acid handle allows for straightforward derivatization to amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR). mdpi.com The design of inhibitors for various enzymes could leverage this scaffold to position key interacting moieties within a binding site. nih.govnih.gov The synthesis of substituted phenylacetic acid derivatives is a common strategy in medicinal chemistry to develop new molecules with improved biological profiles. inventivapharma.com
While specific examples of using this compound in fragment-based drug discovery (FBDD) are not extensively documented, its molecular weight and structural simplicity align with the principles of fragment-based screening. The cyclopropyl and fluorophenyl groups are common fragments in medicinal chemistry that can be used as starting points for building more complex molecules with enhanced binding affinity to a biological target. semanticscholar.orgacs.orgresearchgate.net The general strategy in FBDD involves identifying small, low-affinity fragments that bind to a target and then growing or linking them to create more potent leads.
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability. acs.orgresearchgate.net The strained C-C bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile for drug candidates. The fluorine atom on the phenyl ring also contributes to blocking potential sites of metabolism, further enhancing the metabolic robustness of molecules derived from this building block.
Construction of Diverse Chemical Libraries and Diversification Strategies
The carboxylic acid functionality of this compound serves as a convenient anchor point for combinatorial chemistry and the construction of diverse chemical libraries. nih.govopenaccessjournals.comiipseries.orgyoutube.com By employing parallel synthesis techniques, a wide array of derivatives can be generated by reacting the acid with a variety of amines, alcohols, and other nucleophiles.
Diversification can also be achieved by modifying the cyclopropyl or the fluorophenyl rings, although this would typically involve synthesizing analogues of the parent acid. The synthesis of diverse cyclopropane-containing compounds is an active area of research aimed at exploring new chemical space for drug discovery. nih.gov
| Diversification Point | Reaction Type | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid | Amide Coupling | Amides |
| Carboxylic Acid | Esterification | Esters |
| Carboxylic Acid | Reduction | Primary Alcohol |
Contributions to Total Synthesis Efforts of Natural Products or other Biologically Relevant Molecules
At present, there is no available literature detailing the use of this compound as a building block in the total synthesis of natural products. The focus of its application appears to be primarily within the realm of medicinal chemistry for the synthesis of novel, synthetically designed bioactive molecules.
Computational and Theoretical Investigations of 4 Cyclopropyl 2 Fluorophenylacetic Acid
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of 4-cyclopropyl-2-fluorophenylacetic acid is primarily centered around two key rotatable bonds: the bond connecting the cyclopropyl (B3062369) group to the phenyl ring and the bond connecting the acetic acid side chain to the phenyl ring.
The orientation of the cyclopropyl group relative to the aromatic ring is a well-studied phenomenon in similar molecules like cyclopropylbenzene (B146485). acs.orglatrobe.edu.auacs.org Theoretical calculations and experimental data for cyclopropylbenzene have shown that there are two main conformations: the "bisected" and the "perpendicular". acs.orgresearchgate.net In the bisected conformation, the plane of the cyclopropyl ring is perpendicular to the plane of the phenyl ring, maximizing the interaction between the cyclopropyl group's Walsh orbitals and the phenyl ring's π-system. acs.orgacs.org This interaction is generally stabilizing. In the perpendicular conformation, the cyclopropyl group is rotated by 90 degrees. For cyclopropylbenzene, the bisected form is energetically favored, being more stable by approximately 1.4 kcal/mol compared to the perpendicular form. acs.org It is highly probable that this compound also favors a bisected conformation for its cyclopropyl group.
The rotation of the acetic acid group is another critical factor. The presence of the ortho-fluoro substituent introduces steric and electronic effects that will influence the preferred dihedral angle between the plane of the carboxylic acid group and the phenyl ring. The fluorine atom's electron-withdrawing nature and its size will create a complex potential energy surface with several local minima corresponding to different rotational isomers. Mapping this energy landscape would require systematic scans of these dihedral angles using quantum mechanical calculations to identify the global minimum energy conformation and the energy barriers between different conformers.
| Dihedral Angle | Description | Expected Stability |
| C(ar)-C(ar)-C(cyclopropyl)-H | Defines cyclopropyl orientation | Bisected conformation is more stable |
| F-C(ar)-C(ar)-C(acetic) | Defines acetic acid orientation | Influenced by steric and electronic effects of the fluorine atom |
This table presents an illustrative summary of expected conformational preferences based on studies of analogous compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These calculations can provide valuable insights into the molecule's charge distribution, orbital energies, and reactivity.
The electronic structure is significantly influenced by the interplay of the electron-donating cyclopropyl group and the electron-withdrawing fluorine atom. The cyclopropyl group, through its unique Walsh orbitals, can donate electron density to the phenyl ring, a phenomenon that has been studied in cyclopropylbenzene. acs.orgacs.org Conversely, the fluorine atom at the ortho position strongly withdraws electron density via the inductive effect. This push-pull electronic arrangement will create a unique charge distribution across the aromatic ring.
Calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The spatial distribution of these orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, the regions of the molecule with the highest HOMO density are susceptible to electrophilic attack.
| Property | Predicted Influence of Substituents |
| HOMO Energy | Increased by the electron-donating cyclopropyl group |
| LUMO Energy | Lowered by the electron-withdrawing fluorine atom |
| Dipole Moment | Significantly influenced by the opposing electronic effects of the substituents |
| Atomic Charges | Carbon atom attached to fluorine will be electron-deficient; carbons ortho and para to the cyclopropyl group will be more electron-rich |
This table provides an illustrative prediction of electronic properties based on established chemical principles.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
An MD simulation would begin with the development of a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This force field would be parameterized using quantum chemical calculations or experimental data. The simulation would then solve Newton's equations of motion for all atoms in the system over time, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.
These simulations could be used to study the solvation of this compound, revealing how solvent molecules arrange around the hydrophobic cyclopropyl and phenyl groups and the more polar carboxylic acid and fluorine moieties. MD simulations are also invaluable for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers between two molecules of the carboxylic acid, a common phenomenon in the liquid and solid states of similar acids. rsc.org
Structure-Property Relationship Studies (Non-Biological)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its properties. mdpi.comnih.govmdpi.comresearchgate.netmdpi.comnih.gov For this compound, we can infer several structure-property relationships based on its constituent functional groups.
The cyclopropyl group is known to increase metabolic stability and can enhance the potency of bioactive molecules by restricting conformational freedom. nih.gov The fluorine atom can significantly alter physicochemical properties such as acidity (pKa), lipophilicity (logP), and metabolic stability. The position of the fluorine atom is critical; an ortho-fluoro substituent, as in this case, can have a profound impact on the acidity of the carboxylic acid group and can also influence the molecule's preferred conformation through steric and electronic effects.
| Structural Feature | Influence on Physicochemical Properties |
| Cyclopropyl Group | Increases lipophilicity; can enhance metabolic stability. nih.gov |
| Fluorine Atom | Increases acidity of the carboxylic acid; modifies lipophilicity and metabolic pathways. |
| Carboxylic Acid | Provides a site for hydrogen bonding and ionization. |
This table illustrates the expected influence of key structural features on the molecule's non-biological properties.
In Silico Prediction of Reaction Pathways and Selectivity
Computational methods are highly effective in predicting the most likely pathways for chemical reactions and the selectivity of these reactions. rsc.orgnih.govresearchgate.netfigshare.com For this compound, a key area of interest is electrophilic aromatic substitution on the phenyl ring.
The regioselectivity of such reactions is determined by the directing effects of the existing substituents. The cyclopropyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The acetic acid group is a deactivating, meta-directing group. The interplay of these directing effects will determine the most probable site for an incoming electrophile.
Computational models can predict the outcome of such reactions by calculating the stability of the intermediate carbocations (sigma complexes) formed during the reaction. nih.govfigshare.com The reaction pathway that proceeds through the most stable intermediate is generally the favored one. Such calculations would likely predict that electrophilic attack will occur at the positions ortho and para to the activating cyclopropyl group, with the precise distribution of products being influenced by the steric hindrance and electronic deactivation from the other substituents.
Advanced Analytical Methodologies for Research on 4 Cyclopropyl 2 Fluorophenylacetic Acid
Sophisticated Spectroscopic Techniques for Structural Elucidation of Intermediates and Derivatives
The definitive identification of 4-Cyclopropyl-2-fluorophenylacetic acid and its related compounds relies on a combination of advanced spectroscopic methods. taylorandfrancis.com These techniques provide detailed information about the molecular structure, connectivity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for elucidating the complex structures of organic molecules. For derivatives of this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals unambiguously. ¹⁹F NMR is also particularly useful for confirming the presence and chemical environment of the fluorine atom on the phenyl ring. sielc.com
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular formula of the target compound and its synthetic intermediates. nih.gov By providing a mass measurement with high accuracy (typically to within 5 ppm), HRMS can confirm the elemental composition, which is vital for verifying the identity of newly synthesized molecules. mdpi.com This technique is a cornerstone in the structural analysis of novel chemical entities. nih.gov
X-ray Crystallography: As the most powerful method for determining the three-dimensional structure of a molecule, X-ray crystallography provides unequivocal proof of structure, including the absolute configuration of chiral centers. nih.govnih.gov For a chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would definitively establish its stereochemistry. nih.gov This technique is considered the gold standard for structural determination. nih.gov
Table 1: Representative Spectroscopic Data for Phenylacetic Acid Derivatives
| Technique | Parameter | Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic, cyclopropyl (B3062369), and aliphatic protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl, aromatic, and aliphatic carbons. |
| HRMS | Mass-to-Charge (m/z) | Precise m/z value consistent with the molecular formula (e.g., C₁₁H₁₁FO₂). uni.lu |
| ¹⁹F NMR | Chemical Shift (δ) | A distinct signal confirming the fluorine substituent's electronic environment. |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating complex mixtures and assessing the purity of chemical compounds. For chiral molecules, specialized chromatographic methods are required to separate and quantify the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for separating the enantiomers of chiral drugs and intermediates. nih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.gov Polysaccharide-based and protein-based CSPs are commonly used for this purpose. nih.govnih.gov The development of a robust chiral HPLC method is crucial for determining the enantiomeric excess (ee), a critical quality attribute for chiral compounds. researchgate.netsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. For example, the trimethylsilyl (B98337) (TMS) derivative of a phenylacetic acid can be analyzed by GC-MS to identify and quantify impurities. nist.gov The mass spectrometer provides structural information on the separated components, aiding in their identification.
Table 2: Illustrative Chiral HPLC Method Parameters for Phenylacetic Acid Analogs
| Parameter | Condition |
|---|---|
| Column | Chiral AGP (α1-acid glycoprotein) Column |
| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 210-264 nm sielc.com |
| Result | Baseline separation of R and S enantiomers. nih.gov |
Advanced Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. In-situ monitoring techniques allow researchers to observe reactions as they happen, providing a wealth of information that is often missed by traditional offline analysis. beilstein-journals.org
The progress of synthetic routes leading to this compound can be tracked in real-time using techniques like in-situ NMR or Fourier-transform infrared spectroscopy (FTIR). These methods allow for the continuous monitoring of reactant consumption and product formation directly in the reaction vessel. beilstein-journals.org This real-time data helps in determining reaction kinetics, identifying transient intermediates, and ultimately elucidating the reaction mechanism. beilstein-journals.orgresearchgate.net Such insights are invaluable for improving reaction efficiency, yield, and purity.
Development of Novel Analytical Probes and Standards for Research Purposes
Advancing the research on this compound and its derivatives requires the development of specialized analytical tools. This includes the synthesis of certified reference materials and novel probes.
Analytical Standards: The development of a high-purity analytical standard for this compound is essential for quantitative analysis. This includes the preparation of isotopically labeled versions (e.g., containing ¹³C or ²H) to serve as internal standards in mass spectrometry-based quantification assays. These standards ensure the accuracy and reliability of analytical measurements.
Analytical Probes: Derivatives of this compound can be functionalized to create analytical probes for specific research applications. For instance, attaching a fluorescent tag to the molecule could enable its use in bioimaging studies to investigate its cellular uptake and distribution. The design of such probes opens new avenues for exploring the compound's interactions within biological systems.
Future Research Directions and Unexplored Potential of 4 Cyclopropyl 2 Fluorophenylacetic Acid
Emerging Technologies for Sustainable and Efficient Synthesis
The traditional multi-step synthesis of complex phenylacetic acid derivatives often involves stoichiometric reagents and challenging reaction conditions. Future research will likely focus on developing more sustainable and efficient synthetic routes to 4-Cyclopropyl-2-fluorophenylacetic acid and its analogues, leveraging emerging technologies.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govmdpi.comchemicalindustryjournal.co.uk By conducting reactions in a continuously flowing stream, parameters such as temperature, pressure, and reaction time can be precisely controlled, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. nih.govdrreddys.com The application of flow chemistry could streamline the synthesis of this compound, potentially enabling a multi-step sequence to be performed in a single, automated process without the need for isolating intermediates. mdpi.com This approach is not only more efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
Catalytic Carbonylation: Palladium-catalyzed carbonylation of the corresponding benzyl (B1604629) halides is an effective method for the synthesis of phenylacetic acid derivatives. researchgate.net Future research could optimize this method for the specific substrate leading to this compound, focusing on catalyst efficiency, milder reaction conditions, and the use of more sustainable catalyst systems.
Novel "Green" Methodologies: Innovative approaches that minimize the use of hazardous reagents are highly desirable. One such avenue is the ozonolysis of corresponding allylbenzene (B44316) derivatives, which presents an environmentally benign route to substituted phenylacetic acids. researchgate.net Another cutting-edge technique involves the direct carboxylation of toluene (B28343) derivatives using carbon dioxide in water microdroplets, a catalyst-free method that operates at room temperature. acs.org Adapting such a one-step, eco-friendly process for the synthesis of this compound from readily available starting materials would represent a significant advancement in sustainable chemical manufacturing. acs.org
| Technology | Potential Advantages for Synthesizing this compound |
| Flow Chemistry | Improved safety, higher yields, process automation, reduced waste |
| Optimized Catalysis | Higher efficiency, milder conditions, potential for catalyst recycling |
| Green Methodologies | Use of non-toxic reagents (e.g., CO2, water), reduced environmental impact |
Exploration of Unconventional Reactivity and Catalysis
The unique structural components of this compound—specifically the strained cyclopropyl (B3062369) ring and the electronically influential ortho-fluoro substituent—suggest intriguing possibilities for novel chemical transformations.
Cyclopropane (B1198618) Ring-Opening Reactions: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. beilstein-journals.orgnih.gov Future research could explore oxidative radical ring-opening/cyclization cascades, which can be initiated by photoredox catalysis. beilstein-journals.orgnih.gov This could transform the cyclopropyl moiety in this compound derivatives into diverse functionalized ring systems. beilstein-journals.org Furthermore, the use of organocatalysis to achieve enantioselective ring-opening reactions represents a sophisticated strategy for creating chiral molecules with high stereocontrol. rsc.orgrsc.org
Catalysis Based on the Phenylacetic Acid Scaffold: The entire molecule can be envisioned as a ligand for novel catalysts. The carboxylic acid can coordinate to a metal center, while the cyclopropyl and fluoro-phenyl groups can influence the steric and electronic environment around the metal, potentially leading to unique catalytic activities and selectivities. The development of chiral catalysts based on this scaffold could be a promising area for asymmetric synthesis.
The reactivity of the molecule is a balance between the stability of the aromatic system and the high strain energy of the three-membered ring. This interplay could be exploited to design novel cascade reactions where an initial transformation on the phenylacetic acid moiety triggers a subsequent reaction involving the cyclopropyl ring, or vice versa.
Integration into Advanced Materials Science Research (e.g., Polymers, Liquid Crystals)
While the application of this compound in materials science is largely unexplored, its structural characteristics suggest potential for creating novel materials with unique properties.
Polymers: N-vinyl and N-cyclopropyl groups are valuable motifs in medicinal chemistry and can also serve as monomers for polymer synthesis. acs.org Derivatives of this compound could be functionalized to act as monomers. The rigidity of the phenylacetic core, combined with the specific polarity imparted by the fluorine atom, could lead to polymers with interesting thermal and mechanical properties.
Liquid Crystals: The design of liquid crystalline molecules often relies on a rigid core structure. Phenyl derivatives, particularly those with fluoro substituents, are common components in high birefringence liquid crystals. mdpi.com While phenylacetic acid itself is not a typical mesogenic core, its derivatives could be incorporated into larger molecules designed to exhibit liquid crystalline phases. nih.govfrontiersin.org The presence of the cyclopropyl group could influence the packing of the molecules in the liquid crystalline state, potentially leading to novel smectic or nematic phases. researchgate.net The significant polarity imparted by the fluorine atom is also a key factor in designing liquid crystal materials. rsc.org Future work could involve synthesizing ester or amide derivatives of this compound with long alkyl chains to investigate their potential mesomorphic behavior.
Computational Design and Predictive Modeling for Novel Derivatives with Tuned Chemical Properties
Computational chemistry provides powerful tools for predicting the properties of new molecules, thereby accelerating the design and discovery process. For this compound, these methods can guide the synthesis of derivatives with specific, tailored properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical properties. mdpi.commdpi.com By developing QSAR models for a series of this compound derivatives, it would be possible to predict the properties of new, unsynthesized compounds. nih.govresearchgate.net Descriptors for the model could include parameters that quantify the electronic effects of substituents (guided by principles like the Hammett equation), steric properties of the cyclopropyl group, and lipophilicity. wikipedia.org This would allow for the in silico screening of virtual libraries of derivatives to identify candidates with optimized characteristics, be it for pharmaceutical applications or materials science. mdpi.com
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to a specific protein target. nih.gov These studies can reveal key interactions and guide the design of more potent and selective compounds. Molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time. researchgate.net
These computational approaches can significantly reduce the time and resources required for experimental work by focusing efforts on the most promising candidate molecules.
| Computational Method | Application to this compound Derivatives |
| QSAR | Predict chemical properties (e.g., solubility, reactivity) and biological activity. |
| Molecular Docking | Predict binding modes and affinities to biological targets. |
| Molecular Dynamics | Simulate the dynamic behavior and stability of molecules and their complexes. |
Role in Advanced Chemical Biology Probe Development (Purely Chemical Aspects)
Chemical probes are small molecules used to study and manipulate biological systems. The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel chemical probes.
Fluorine as a Probe Element: The fluorine atom possesses several properties that are advantageous for chemical biology. Its presence can enhance metabolic stability and alter ligand-binding interactions. mdpi.com Crucially, the 19F nucleus is NMR-active and has a 100% natural abundance, with a chemical shift that is highly sensitive to the local environment. This makes fluorine an excellent reporter for NMR-based studies of protein-ligand interactions. A probe derived from this compound could be used to study its biological targets without the need for a bulky fluorescent tag.
Scaffold for Covalent Probes: The phenylacetic acid moiety can be converted into a reactive functional group, such as a sulfonyl fluoride (B91410), to create a covalent probe. claremont.edu These probes form a stable covalent bond with their protein target, which is useful for identifying and characterizing the target protein. The cyclopropyl and fluoro-phenyl groups would serve to direct the probe to a specific binding site and confer selectivity. nih.gov
Attachment of Reporter Groups: The carboxylic acid provides a convenient handle for the attachment of other reporter groups, such as fluorophores or biotin (B1667282) tags, through standard amide coupling reactions. nih.gov This would allow for the creation of a diverse library of probes for various applications, including fluorescence microscopy and affinity purification. The cyclopropyl group can provide conformational constraint to the molecule, which can lead to higher binding affinity and selectivity for its target. researchgate.net
The development of chemical probes from this scaffold could provide valuable tools for understanding complex biological processes and for the discovery of new drug targets.
Q & A
Q. What PPE and engineering controls are essential for handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
